molecular formula C17H18F3NO3 B1304247 Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate CAS No. 439095-20-2

Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate

Cat. No.: B1304247
CAS No.: 439095-20-2
M. Wt: 341.32 g/mol
InChI Key: MXKDWLPWFAGAPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 4-piperidone under basic conditions to form the intermediate 1-[3-(trifluoromethyl)benzoyl]-4-piperidinone. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. This can result in various biological effects, including enzyme inhibition and receptor activation or inhibition .

Comparison with Similar Compounds

Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate can be compared with other compounds containing the trifluoromethyl group, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the piperidinylidene and acetate functionalities, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3/c1-2-24-15(22)10-12-6-8-21(9-7-12)16(23)13-4-3-5-14(11-13)17(18,19)20/h3-5,10-11H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKDWLPWFAGAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382405
Record name Ethyl {1-[3-(trifluoromethyl)benzoyl]piperidin-4-ylidene}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-20-2
Record name Ethyl {1-[3-(trifluoromethyl)benzoyl]piperidin-4-ylidene}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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